molecular formula C17H14N2O3 B1392508 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid CAS No. 1243051-64-0

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid

カタログ番号: B1392508
CAS番号: 1243051-64-0
分子量: 294.3 g/mol
InChIキー: RGECHFVNFYIPBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3-Methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid (CAS: 1243051-64-0) is a quinoxaline-derived benzoic acid compound with a molecular framework comprising a 3-methyl-2-oxoquinoxaline moiety linked via a methylene bridge to a benzoic acid group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carboxylic acid and quinoxaline carbonyl groups) and lipophilicity (from the aromatic rings and methyl substituent).

The compound has been synthesized through multi-step reactions, as described in , where it was derived via condensation of chloroacetyl chloride with intermediates, achieving a yield of 68%. Its biological relevance is highlighted in anticancer and anticonvulsant research. For instance, derivatives of this compound have demonstrated selective inhibition of cancer cell proliferation and modulation of neurological targets like γ-aminobutyric acid (GABA) receptors.

特性

IUPAC Name

4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18-11)10-12-6-8-13(9-7-12)17(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGECHFVNFYIPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the 3-Methylquinoxalin-2(1H)-one Core

The initial and crucial step in preparing the target compound is the synthesis of 3-methylquinoxalin-2(1H)-one, which serves as the key intermediate.

  • Starting materials: o-phenylenediamine and sodium pyruvate.
  • Reaction conditions: Refluxing o-phenylenediamine with sodium pyruvate in glacial acetic acid or an equivalent solvent system.
  • Outcome: Formation of 3-methylquinoxalin-2(1H)-one via cyclocondensation.

This step is well-documented and follows established protocols with high yields (typically above 80%).

Functional Group Transformations on the Quinoxaline Core

After obtaining 3-methylquinoxalin-2(1H)-one, further modifications are performed to introduce reactive groups for subsequent coupling:

  • Potassium salt formation: Treatment of 3-methylquinoxalin-2(1H)-one with alcoholic potassium hydroxide yields the corresponding potassium salt, enhancing nucleophilicity for later steps.
  • Chlorination: Use of phosphorus oxychloride converts the quinoxalinone to 2-chloro-3-methylquinoxaline, a more reactive intermediate.
  • Thiolation: Refluxing the chlorinated intermediate with thiourea in absolute ethanol produces 3-methylquinoxaline-2-thiol, which can be converted to its potassium salt by treatment with alcoholic potassium hydroxide.

These transformations provide versatile intermediates for coupling reactions with benzoic acid derivatives.

Preparation of the Benzoic Acid Derivative

The benzoic acid moiety is introduced via a functionalized benzoic acid derivative, often 4-(2-chloroacetamido)benzoic acid or its acid chloride:

  • Starting material: p-amino benzoic acid.
  • Chloroacetylation: Stirring p-amino benzoic acid with chloroacetyl chloride in dry DMF under cold conditions yields 4-(2-chloroacetamido)benzoic acid.
  • Conversion to acid chloride: Treatment with thionyl chloride in 1,2-dichloroethane with catalytic DMF converts the acid to 4-(2-chloroacetamido)benzoyl chloride, a highly reactive intermediate for coupling.

This functionalization facilitates nucleophilic substitution by the quinoxaline intermediate.

Coupling to Form 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic Acid

The final assembly involves nucleophilic substitution between the quinoxaline potassium salt and the benzoic acid derivative:

  • Reaction: The potassium salt of 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol attacks the electrophilic carbon of the chloroacetamido benzoic acid derivative.
  • Conditions: Typically performed in polar aprotic solvents such as DMF or ethanol under reflux.
  • Outcome: Formation of the target compound this compound with good yields.

Summary Table of Key Preparation Steps

Step Reactants/Intermediates Conditions Product/Intermediate Reference
1 o-Phenylenediamine + Sodium pyruvate Reflux in glacial acetic acid 3-Methylquinoxalin-2(1H)-one
2 3-Methylquinoxalin-2(1H)-one + KOH (alcoholic) Heating Potassium salt of 3-methylquinoxalinone
3 3-Methylquinoxalin-2(1H)-one + POCl3 Chlorination 2-Chloro-3-methylquinoxaline
4 2-Chloro-3-methylquinoxaline + Thiourea Reflux in ethanol 3-Methylquinoxaline-2-thiol
5 p-Amino benzoic acid + Chloroacetyl chloride Stirring in dry DMF (cold) 4-(2-Chloroacetamido)benzoic acid
6 4-(2-Chloroacetamido)benzoic acid + SOCl2 + DMF Reflux in 1,2-dichloroethane 4-(2-Chloroacetamido)benzoyl chloride
7 Potassium salt of quinoxaline + Acid chloride Reflux in DMF or ethanol This compound

Research Findings and Optimization Notes

  • The reflux conditions and solvent choice critically influence the yield and purity of the quinoxaline intermediates.
  • The potassium salt intermediates improve nucleophilicity and facilitate cleaner coupling reactions.
  • Use of catalytic DMF enhances the conversion of acid to acid chloride, improving overall efficiency.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the final product with high purity.
  • Reported yields for the overall synthetic route range from 65% to 85%, depending on reaction scale and conditions.

化学反応の分析

Types of Reactions

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Nitrobenzoic acid derivatives, halogenated benzoic acids.

科学的研究の応用

Antimicrobial Activity

One of the prominent applications of this compound is in the field of antimicrobial agents. Research has indicated that derivatives of quinoxaline exhibit significant antibacterial properties. A study demonstrated that compounds similar to 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid showed efficacy against various bacterial strains, suggesting potential for development as new antibiotics .

Anticancer Properties

Another area of interest is its anticancer activity. Quinoxaline derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies using human cancer cell lines revealed that compounds with similar structures can induce apoptosis and inhibit tumor growth . This positions this compound as a candidate for further development in cancer therapeutics.

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A comparative study highlighted that polymers modified with quinoxaline derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Photonic Devices

The compound's unique optical properties make it suitable for applications in photonic devices. Research indicates that compounds with similar functionalities can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices, where they contribute to enhanced light emission efficiency .

Chromatographic Techniques

In analytical chemistry, this compound has been used as a standard reference material in chromatographic methods. Its distinct chemical structure allows for effective separation and identification during high-performance liquid chromatography (HPLC) analyses, aiding in the quantification of related compounds in complex mixtures .

Spectroscopic Analysis

Additionally, this compound serves as a model compound for spectroscopic studies. Its absorption and emission spectra have been characterized, providing valuable data for understanding the electronic transitions within quinoxaline derivatives. This information is crucial for developing new materials with tailored optical properties .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties Induced apoptosis in human cancer cell lines; potential for anticancer drug development.
Polymer Additives Enhanced thermal stability and mechanical properties in modified polymers.
Photonic Devices Improved light emission efficiency in OLED applications using quinoxaline derivatives.
Chromatographic Techniques Effective separation and quantification in HPLC analyses; standard reference material.
Spectroscopic Analysis Characterization of absorption/emission spectra; insights into electronic transitions.

作用機序

The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to potential antimicrobial effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties .

類似化合物との比較

Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives

Compound Name Core Structure Biological Activity Synthesis Yield Key References
This compound Quinoxaline-2-one + benzoic acid Anticancer, anticonvulsant 68%
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone + benzoic acid Antimicrobial, anti-inflammatory Not specified
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid Dihydroisoquinoline + benzoic acid Butyrylcholinesterase (BChE) inhibition Varies by derivative
4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic acid (PZBG-1e) Pyridone-sulfonate + benzoic acid ROS-activated MMP inhibitor 30%
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid Phthalazinone + benzoic acid Structural similarity (activity not reported) Not specified

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound enhances logP values compared to hydrophilic derivatives like PZBG-1e (sulfonate group reduces lipophilicity).
  • Solubility : The carboxylic acid group in all analogs improves aqueous solubility, facilitating formulation for in vitro assays.

生物活性

4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid (CAS: 1243051-64-0) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₄N₂O₃
  • Molecular Weight : 294.31 g/mol
  • Structure : The compound features a quinoxaline moiety, which is known for various biological activities, including anticancer effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties.

Case Studies and Research Findings

  • Cytotoxicity Testing :
    • A study evaluated various quinoxaline derivatives against colorectal cancer cell lines (HCT-116). The tested compounds, including derivatives similar to this compound, showed promising cytotoxicity with IC₅₀ values ranging from 0.05 to 0.07 μM against HCT-116 cells .
    • The selectivity index (SI) for these compounds indicated a preference for cancer cells over normal colonocytes, suggesting a favorable safety profile.
  • Mechanism of Action :
    • The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies revealed that they downregulated key oncogenic pathways involving HIF-1α and VEGF, which are critical in tumor growth and angiogenesis .
  • In Silico Studies :
    • Computational modeling studies have suggested that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Structure–Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoxaline moiety can significantly impact its potency:

  • Hydrophilic vs. Lipophilic Groups : Compounds with hydrophilic groups exhibited higher anticancer activity compared to their lipophilic counterparts .
CompoundStructureIC₅₀ (μM)Selectivity Index
Compound AQuinoxaline derivative0.0529.4
Compound BQuinoxaline derivative0.076.6
Compound CQuinoxaline derivative0.123N/A

Additional Biological Activities

Beyond anticancer properties, quinoxaline derivatives have been investigated for other biological activities:

  • Antimycobacterial Activity : Some studies suggest potential efficacy against Mycobacterium tuberculosis, with certain derivatives showing MIC values lower than those of standard treatments .
  • VEGFR Inhibition : Certain analogs have been identified as inhibitors of VEGFR-2, indicating potential applications in treating conditions characterized by abnormal angiogenesis .

Q & A

Q. What are the optimized synthetic routes for 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and ester hydrolysis. For example, the quinoxalinone core can be synthesized via condensation of o-phenylenediamine derivatives with α-keto esters, followed by alkylation with a bromomethylbenzoic acid precursor. Key parameters include:
  • Catalysts : Palladium (e.g., for Suzuki coupling of aromatic rings) or acid/base catalysts for cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while methanol/water mixtures facilitate hydrolysis .
  • Temperature : Controlled heating (60–120°C) improves cyclization efficiency .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires strict exclusion of moisture in anhydrous steps .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons in the quinoxalinone and benzoic acid moieties. For example, the methyl group at position 3 of the quinoxalinone ring appears as a singlet near δ 2.5 ppm, while the aromatic protons show splitting patterns consistent with substitution .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area under the curve) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity) across studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design:
  • Cell Lines/Assay Conditions : Use standardized cell lines (e.g., HEK293 for kinase assays) and control for pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%) .
  • Orthogonal Assays : Validate initial findings with complementary techniques (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays) .
  • Replication : Independent replication in ≥3 biological replicates reduces false positives .

Q. What strategies are effective for designing derivatives of this compound with improved pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Functional Group Modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the benzoic acid moiety to enhance aqueous solubility .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with metabolic enzymes (e.g., CYP450), guiding structural adjustments to reduce oxidation .
  • In Vitro Stability Assays : Incubate derivatives with liver microsomes to measure half-life and identify metabolic hotspots .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (Td) and recommend storage at –20°C in desiccated conditions .
  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) monitored by HPLC to identify hydrolysis-prone sites (e.g., ester linkages) .

Notes for Experimental Design

  • Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk derivatives for in vivo testing .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives, critical for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。